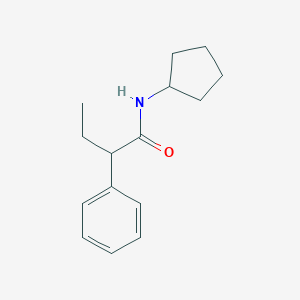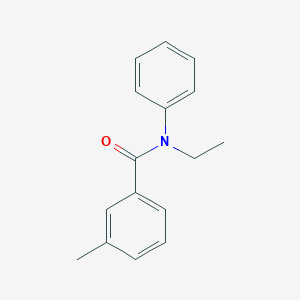
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of materials science and biomedicine. BDPA belongs to the family of amide compounds and is synthesized through a multistep process involving various chemical reactions.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide is not well understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, and it has also been shown to interact with DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide in lab experiments is its stability and ease of use. This compound is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in various types of experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide. One area of research is the development of new methods for synthesizing this compound and related compounds, which could lead to the discovery of new materials and drugs. Another area of research is the study of the mechanisms of action of this compound and its effects on biological systems, which could provide insights into the development of new treatments for diseases. Additionally, the use of this compound as a spin probe and fluorescent probe in materials science and biomedicine is an area of active research, with potential applications in fields such as drug discovery and medical imaging.
合成法
The synthesis of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-bromoaniline and 2,6-dimethylbenzoyl chloride to form 2-(4-bromophenyl)-2,6-dimethylbenzamide. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the formation of a pure product.
科学的研究の応用
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of science, including materials science and biomedicine. In materials science, this compound has been used as a spin probe for electron paramagnetic resonance spectroscopy, which is a powerful technique for studying the structure and properties of materials. This compound has also been used as a fluorescent probe for imaging biological systems, including cells and tissues.
特性
分子式 |
C16H16BrNO |
|---|---|
分子量 |
318.21 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO/c1-11-4-3-5-12(2)16(11)18-15(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
AXYBNCXCMVFGLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=C(C=C2)Br |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)



![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
